Tetraethylene glycol

Description

This compound is a poly(ethylene glycol).

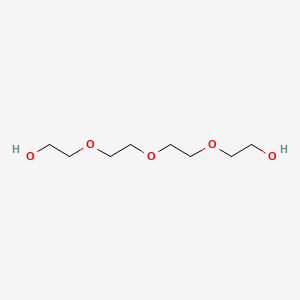

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHCKJMYHZGTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5 | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026922 | |

| Record name | Tetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB] | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

621 °F at 760 mmHg (USCG, 1999), 327.3 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

360 °F (USCG, 1999), 360 °F (182 °C) (Open cup) | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.65X10-5 mm Hg at 26 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid, Colorless to straw-colored liquid | |

CAS No. |

112-60-7, 157299-02-0, 127821-00-5 | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecane-1,11-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Propanetriol, polymer with 2,4-diisocyanato-1-methylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-methyloxirane and oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

24.8 °F (USCG, 1999), -9.4 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetraethylene Glycol (TEG) for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of tetraethylene glycol (TEG), detailed experimental protocols for their determination, and insights into its applications in a laboratory setting.

Core Physicochemical Properties of this compound

This compound (TEG) is a high-boiling, colorless, and viscous liquid belonging to the polyethylene glycol family.[1][2] Its unique properties, such as high viscosity, excellent thermal stability, and miscibility with water, make it a valuable compound in various scientific and industrial applications.[1][2][3]

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Pressure |

| Molecular Formula | C₈H₁₈O₅ | - | - |

| Molecular Weight | 194.23 g/mol | - | - |

| Appearance | Transparent, colorless, viscous liquid | Room Temperature | - |

| Odor | Mild, practically odorless | Room Temperature | - |

| Boiling Point | ~314 - 329 °C | - | 1013 hPa |

| Melting/Freezing Point | -4 to -9.4 °C | - | - |

| Density | ~1.12 - 1.13 g/cm³ | 20 - 25 | - |

| Dynamic Viscosity | ~58.3 - 61.9 mPa·s | 20 | - |

| Kinematic Viscosity | ~50.13 mm²/s | 20.65 | - |

| Refractive Index (n_D) | ~1.459 | 20 | - |

| Vapor Pressure | <0.1 hPa | 26 | - |

| Flash Point | ~202 - 204 °C | - | - |

| Autoignition Temperature | ~340 - 358 °C | - | - |

| Solubility in Water | Completely miscible | 20 | - |

Data compiled from multiple sources.

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physicochemical properties of this compound in a laboratory setting.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement, requiring only a small sample.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-stable mineral oil or silicone oil

-

Bunsen burner or hot plate

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a few milliliters of this compound into the small test tube.

-

Place the capillary tube, with its sealed end facing up, inside the test tube containing the TEG.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the TEG is level with the thermometer bulb.

-

Immerse the thermometer and the attached tube into the Thiele tube, making sure the oil level is high enough to submerge the sample.

-

Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil via convection currents.

-

As the temperature rises, air trapped in the capillary tube will slowly escape.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the this compound.

Viscosity is a measure of a fluid's resistance to flow. An Ostwald viscometer, a type of capillary viscometer, is commonly used to measure the kinematic viscosity of liquids. The method relies on measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary.

Apparatus:

-

Ostwald viscometer

-

Constant temperature water bath

-

Stopwatch

-

Pipette and bulb

-

A reference liquid with known viscosity and density (e.g., pure water)

Procedure:

-

Clean the viscometer thoroughly with a suitable solvent and dry it completely.

-

Pipette a precise volume of the reference liquid (e.g., water) into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature water bath (e.g., 20°C) and allow it to equilibrate for at least 10-15 minutes.

-

Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper calibration mark.

-

Release the suction and start the stopwatch the moment the liquid meniscus passes the upper mark.

-

Stop the stopwatch the moment the meniscus passes the lower mark. Record this time (t₁).

-

Repeat the measurement at least three times and calculate the average flow time for the reference liquid.

-

Clean and dry the viscometer, then repeat the entire procedure with this compound to obtain its average flow time (t₂).

-

The viscosity of the this compound (η₂) can be calculated using the following equation: η₂ / η₁ = (ρ₂ * t₂) / (ρ₁ * t₁) Where:

-

η₁ and η₂ are the dynamic viscosities of the reference liquid and TEG, respectively.

-

ρ₁ and ρ₂ are the densities of the reference liquid and TEG at the experimental temperature.

-

t₁ and t₂ are the average flow times for the reference liquid and TEG.

-

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental property used for substance identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

A suitable solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

Turn on the refractometer and the connected water bath, setting it to the desired temperature (e.g., 20°C). Allow the instrument to stabilize.

-

Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Open the prism of the refractometer and clean the surfaces of both the measuring and illuminating prisms with a soft lens paper soaked in ethanol or acetone. Allow the prisms to dry completely.

-

Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly. The liquid should spread evenly to form a thin film.

-

Look through the eyepiece. You will see a field of view that is partially light and partially dark.

-

Turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is visible at the boundary, adjust the dispersion compensator until the line is sharp and achromatic (black and white).

-

Press the "Read" button or look at the scale to obtain the refractive index value. Record the value along with the temperature.

Laboratory Applications and Workflow Visualization

This compound's properties make it a versatile solvent and chemical intermediate in various laboratory procedures. It is used as a solvent for nitrocellulose, a plasticizer, a desiccant for natural gas, and in the synthesis of resins and other compounds. Its ability to act as a coupling agent to blend water-soluble and water-insoluble materials is also a key application.

This diagram illustrates a typical workflow for utilizing this compound as a solvent in a laboratory-scale chemical reaction that requires a high temperature.

Caption: Workflow for using TEG as a high-temperature solvent in a chemical synthesis.

Safety and Handling

While this compound is not classified as hazardous under GHS, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mists. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before use.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Tetraethylene Glycol for Research Applications

This guide provides a comprehensive overview of the synthesis and purification of this compound (TEG) for use in high-purity research applications, particularly in drug development where it serves as a hydrophilic linker. We detail established protocols for synthesis, rigorous purification strategies to remove critical impurities, and analytical methods for purity validation.

Introduction to this compound in Research

This compound (TEG) is a member of the polyethylene glycol (PEG) family, valued in biomedical and pharmaceutical research for its properties as a linker molecule.[1][2] Its hydrophilic nature, biocompatibility, and defined length make it an ideal component in drug delivery systems, bioconjugation, and as a building block for more complex functional molecules.[2][3] Commercial TEG often contains impurities such as other PEG homologs, water, peroxides, and aldehydes, which can interfere with sensitive applications and pose safety risks.[4] Therefore, robust synthesis and purification protocols are essential to achieve the high purity required for research and drug development.

Synthesis of this compound

For research applications requiring high purity and specific functionalization, the Williamson ether synthesis is a common and adaptable laboratory method. This method involves the reaction of an alkoxide with a primary alkyl halide or tosylate. An alternative approach involves the stepwise addition of this compound monomers on a solid support, which is particularly useful for creating monodisperse PEG chains and can be performed without chromatography.

Logical Workflow for Williamson Ether Synthesis of TEG

References

- 1. [PDF] Synthesis of Mono- and Dithiols of this compound and Poly(ethylene glycol)s via Enzyme Catalysis | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Tetraethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of tetraethylene glycol (TEG). TEG, a member of the polyethylene glycol (PEG) family, is a crucial component in various scientific and industrial applications, including as a solvent, plasticizer, and in the formulation of pharmaceuticals. A thorough understanding of its conformational landscape is paramount for predicting its physical properties and interactions in complex systems.

Molecular Structure of this compound

This compound (TEG) is an oligomer of ethylene glycol with the chemical formula C8H18O5. Its structure consists of four repeating ethylene oxide units terminated by hydroxyl groups. The molecule's flexibility arises from the rotational freedom around its various single bonds, leading to a complex conformational equilibrium.

Conformational Landscape of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C and C-O bonds. The dihedral angles associated with these bonds determine the overall shape of the molecule, which can range from extended, linear structures to more compact, helical forms. The key dihedral angles that define the conformation are the O-C-C-O and C-O-C-C torsions.

Similar to its smaller analog, ethylene glycol, the conformational preference of the O-C-C-O backbone in TEG is a balance between gauche and anti (or trans) arrangements. The gauche conformation is often stabilized by intramolecular hydrogen bonding between the hydroxyl end groups and the ether oxygens along the chain. In contrast, the anti conformation leads to a more extended structure. The interplay between intramolecular forces and interactions with the surrounding solvent molecules ultimately determines the dominant conformers in a given environment.

Molecular dynamics simulations have shown that in the liquid state, TEG exists as a mixture of different conformers. The probability distribution of the (HO)–C–C–O dihedral angles in TEG, as determined from simulations, indicates a preference for gauche conformations, though trans populations are also significant.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental techniques and computational modeling is employed to elucidate the complex conformational behavior of this compound.

Computational Methods: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of flexible molecules like TEG. These simulations model the atomic interactions over time, providing detailed information about the distribution of conformers and the dynamics of their interconversion.

Experimental Protocol: Molecular Dynamics Simulation of this compound

A typical MD simulation protocol for studying TEG conformation involves the following steps:

-

System Setup:

-

A three-dimensional model of a single TEG molecule is constructed.

-

The molecule is placed in a simulation box, which can be filled with solvent molecules (e.g., water) to mimic solution conditions or left empty for gas-phase simulations.

-

Periodic boundary conditions are applied to simulate a bulk system.

-

-

Force Field Selection:

-

A force field, which is a set of parameters describing the potential energy of the system, is chosen. Commonly used force fields for simulating polyethylene glycols include OPLS (Optimized Potentials for Liquid Simulations) and GAFF (General Amber Force Field). The choice of force field can significantly impact the simulation results.

-

-

Energy Minimization:

-

The initial system is subjected to energy minimization to remove any unfavorable atomic clashes and bring the system to a local energy minimum.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

-

-

Production Run:

-

A long simulation (nanoseconds to microseconds) is performed in the NPT or NVT (constant volume) ensemble, during which the trajectory (positions and velocities of all atoms over time) is saved at regular intervals.

-

-

Analysis:

-

The saved trajectory is analyzed to extract information about the conformational properties of TEG, such as the distribution of dihedral angles, end-to-end distance, and the presence of intramolecular hydrogen bonds.

-

Figure 1: Workflow for Molecular Dynamics Simulation of this compound.

Experimental Methods

NMR spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. Information about dihedral angles can be extracted from NMR parameters such as coupling constants and Nuclear Overhauser Effects (NOEs).

Experimental Protocol: NMR Spectroscopic Analysis of this compound Conformation

-

Sample Preparation:

-

A solution of TEG is prepared in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) at a known concentration. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

-

-

1D NMR Spectroscopy:

-

A standard 1D ¹H NMR spectrum is acquired to identify the chemical shifts of the different protons in the TEG molecule.

-

High-resolution 1D ¹H NMR allows for the measurement of vicinal coupling constants (³JHH) between protons on adjacent carbon atoms.

-

-

Karplus Equation Analysis:

-

The experimentally measured ³JHH values are used in the Karplus equation, which relates the coupling constant to the dihedral angle between the coupled protons. This allows for the estimation of the population of gauche and anti conformers.[2]

-

-

2D NMR Spectroscopy (NOESY/ROESY):

-

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to identify protons that are close in space (< 5 Å).[3][4][5]

-

The presence and intensity of cross-peaks in a NOESY/ROESY spectrum provide information about through-space proximities, which can be used to distinguish between different conformers. For example, a NOE between the terminal hydroxyl protons would indicate a folded or helical conformation.

-

Figure 2: Logical Flow of NMR-based Conformational Analysis of this compound.

Raman spectroscopy is a vibrational spectroscopy technique that is sensitive to the molecular structure and conformation. Different conformers of TEG will have distinct vibrational modes, which can be observed as different peaks in the Raman spectrum.

Experimental Protocol: Raman Spectroscopic Analysis of this compound Conformation

-

Sample Preparation:

-

A sample of neat liquid TEG or a solution of TEG is placed in a suitable container (e.g., a quartz cuvette).

-

-

Data Acquisition:

-

A laser beam of a specific wavelength is focused onto the sample.

-

The scattered light is collected and passed through a spectrometer to separate the different wavelengths.

-

The intensity of the scattered light is measured as a function of the Raman shift (the difference in energy between the incident and scattered light).

-

-

Spectral Analysis:

-

The Raman spectrum is analyzed to identify peaks corresponding to specific vibrational modes of the TEG molecule.

-

Certain Raman bands can be assigned to either gauche or trans conformers. For example, in ethylene glycol, specific Raman lines that are absent in the infrared spectrum are attributed to the trans configuration due to the principle of mutual exclusion in molecules with a center of symmetry.

-

The relative intensities of these conformation-specific peaks can be used to estimate the relative populations of the different conformers.

-

Quantitative Conformational Data

The following tables summarize quantitative data on the conformational properties of this compound obtained from molecular dynamics simulations.

Table 1: Simulated Thermophysical Properties of this compound at 328 K with Different Force Fields

| Property | Experimental | GAFF Force Field | OPLS Force Field |

| Density (g/cm³) | ~1.10 | ~1.06 (4% deviation) | - |

| Self-diffusion Coefficient (10⁻⁹ m²/s) | ~0.1 | ~0.104 (4% deviation) | Significant deviation (>80%) |

| Viscosity (mPa·s) | ~2.5 | ~2.72 (9% deviation) | Significant deviation (>400%) |

Data adapted from thermophysical properties studies of polyethylene glycol oligomers.

Table 2: Dihedral Angle Distribution from Molecular Dynamics Simulations

| Dihedral Angle | Conformation | Approximate Population |

| (HO)–C–C–O | gauche | Predominant |

| (HO)–C–C–O | trans | Significant |

| C–O–C–C | trans | Predominant |

| C–O–C–C | gauche | Minor |

Qualitative populations are based on published probability distributions from MD simulations.

Signaling Pathways and Logical Relationships

The conformational equilibrium of this compound can be represented as a dynamic process where the molecule transitions between different conformational states. This equilibrium is influenced by both intramolecular and intermolecular forces.

Figure 3: Equilibrium between Extended and Helical Conformers of this compound.

Conclusion

The molecular structure and conformation of this compound are characterized by a dynamic equilibrium between various conformers, with a notable preference for gauche arrangements of the O-C-C-O backbone, often stabilized by intramolecular hydrogen bonds. The combination of computational methods, particularly molecular dynamics simulations with reliable force fields like GAFF, and experimental techniques such as NMR and Raman spectroscopy, provides a powerful approach to understanding the conformational landscape of this important molecule. This knowledge is essential for predicting its behavior in various applications, from materials science to drug delivery, and for the rational design of new TEG-based systems with tailored properties.

References

- 1. This compound | C8H18O5 | CID 8200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Karplus equation - Wikipedia [en.wikipedia.org]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

Spectroscopic Analysis of Tetraethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of tetraethylene glycol, a compound of significant interest in various scientific and pharmaceutical domains. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. Furthermore, it outlines detailed experimental protocols for acquiring this spectroscopic data.

Spectroscopic Data Summary

The following sections provide a summary of the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The molecule's symmetry is reflected in its NMR spectra.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.72 | t, J ≈ 5.5 Hz | 4H | HO-CH ₂-CH₂-O- |

| ~3.67 | s | 8H | -O-CH ₂-CH ₂-O- (internal) |

| ~3.60 | t, J ≈ 5.5 Hz | 4H | HO-CH₂-CH ₂-O- |

| ~2.85 | t (broad) | 2H | H O-CH₂- |

Note: Chemical shifts are referenced to TMS and can vary slightly based on solvent and concentration. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~72.4 | HO-CH₂-C H₂-O- |

| ~70.3 | -O-C H₂-C H₂-O- (internal) |

| ~61.3 | HO-C H₂-CH₂-O- |

Note: Chemical shifts are referenced to TMS and can vary based on the solvent.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and molecular vibrations within this compound.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H Stretch (hydrogen-bonded) |

| 2970-2850 | Strong | C-H Stretch (alkane) |

| 1465 | Medium | C-H Bend (scissoring) |

| 1350 | Medium | C-H Bend (wagging) |

| 1150-1085 | Strong | C-O Stretch (ether) |

| 945 | Medium | O-H Bend |

| 885 | Medium | CH₂ Rock |

Source: Adapted from NIST Chemistry WebBook for this compound.[1][2]

Table 4: Key Raman Scattering Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940 | Strong | C-H Stretch |

| 2880 | Strong | C-H Stretch |

| 1470 | Strong | C-H Bend |

| 1280 | Medium | CH₂ Twist |

| 1130 | Medium | C-O, C-C Stretch |

| 860 | Strong | C-C Stretch, CH₂ Rock |

| 830 | Strong | CH₂ Rock |

Note: Raman peak positions and intensities for this compound are similar to those of other short-chain polyethylene glycols. Assignments are based on general literature for PEG oligomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy Sample Preparation and Data Acquisition

-

Sample Preparation :

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[3]

-

For optimal results, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[4]

-

-

Data Acquisition (¹H and ¹³C NMR) :

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, utilize a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy Sample Preparation and Data Acquisition

-

Sample Preparation (Neat Liquid Film) :

-

Place one to two drops of neat this compound onto the surface of a polished salt plate (e.g., KBr or NaCl).

-

Carefully place a second salt plate on top, and gently press to form a thin, uniform liquid film between the plates. Ensure no air bubbles are trapped.

-

-

Data Acquisition (FTIR) :

-

Place the salt plate assembly into the sample holder of an FTIR spectrometer.

-

First, acquire a background spectrum of the empty beam path.

-

Then, acquire the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

The final spectrum is typically presented in terms of either transmittance or absorbance.

-

-

Alternative Method (Attenuated Total Reflectance - ATR) :

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the spectrum. This method requires minimal sample preparation.

-

Raman Spectroscopy Sample Preparation and Data Acquisition

-

Sample Preparation :

-

For liquid samples like this compound, sample preparation is often straightforward. The sample can be placed in a glass vial or a quartz cuvette.

-

Alternatively, a few drops of the sample can be placed on a Raman-compatible substrate such as a calcium fluoride slide.

-

-

Data Acquisition :

-

Place the sample in the Raman spectrometer's sample holder.

-

The excitation laser (e.g., 785 nm) is focused onto the sample.

-

The scattered light is collected and directed to the detector.

-

Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Conclusion

The spectroscopic techniques of NMR, IR, and Raman provide complementary information for the comprehensive characterization of this compound. NMR spectroscopy is invaluable for determining the precise chemical structure and connectivity of the molecule. IR and Raman spectroscopy offer detailed insights into the vibrational modes of the functional groups present. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important compound.

References

The Solubility of Organic Compounds in Tetraethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol (TEG), a high-boiling, low-volatility, and hygroscopic liquid, is a versatile solvent with a wide range of applications in industrial processes and scientific research. Its unique chemical structure, featuring both ether and hydroxyl functional groups, allows it to dissolve a broad spectrum of organic compounds. This technical guide provides a comprehensive overview of the solubility of various organic compounds in TEG, detailed experimental protocols for solubility determination, and an exploration of its role in advanced applications.

Quantitative Solubility Data

The solubility of an organic compound in this compound is influenced by factors such as the compound's polarity, molecular weight, and the presence of functional groups capable of hydrogen bonding. The following tables summarize the available quantitative and qualitative solubility data for various classes of organic compounds in TEG.

Table 1: Solubility of Common Organic Solvents in this compound

| Organic Compound | Chemical Class | Solubility in TEG | Notes |

| Acetone | Ketone | Completely Soluble | The polar nature of the carbonyl group in acetone allows for strong dipole-dipole interactions with the hydroxyl and ether groups of TEG. |

| Benzene | Aromatic Hydrocarbon | Completely Soluble | Despite being nonpolar, the polarizable aromatic ring of benzene can interact favorably with the TEG molecule. |

| Carbon Tetrachloride | Halogenated Alkane | 62.0 g/100g | A quantitative value indicating significant but not unlimited solubility. |

| Ethanol | Alcohol | Completely Soluble | The hydroxyl group of ethanol readily forms hydrogen bonds with TEG, leading to complete miscibility. |

| Methanol | Alcohol | Completely Soluble | Similar to ethanol, the hydroxyl group of methanol facilitates strong hydrogen bonding with TEG. |

| Toluene | Aromatic Hydrocarbon | Completely Soluble | The methyl group on the benzene ring does not significantly hinder the favorable interactions between the aromatic ring and TEG. |

| Heptane | Alkane | Slightly Soluble | As a nonpolar alkane, heptane has limited solubility in the polar TEG. |

| Diethyl Ether | Ether | Completely Soluble | The ether linkages in diethyl ether can interact with the ether and hydroxyl groups of TEG. |

| o-Dichlorobenzene | Halogenated Aromatic | Completely Soluble | The polar carbon-chlorine bonds and the aromatic ring contribute to its high solubility. |

| Monoethanolamine | Alkanolamine | Completely Soluble | The presence of both hydroxyl and amino groups allows for extensive hydrogen bonding with TEG. |

Table 2: Solubility of Hydrocarbons in this compound

| Hydrocarbon | Chemical Class | Temperature (°C) | Solubility (mol fraction) | Reference |

| Methane | Alkane | 25 | 0.000391 | [1] |

| Ethane | Alkane | 25 | 0.0014 | [1] |

| Propane | Alkane | 25 | 0.0035 | [1] |

| Benzene | Aromatic Hydrocarbon | 25 | 0.0548 | [1] |

| Toluene | Aromatic Hydrocarbon | 25 | 0.0465 | [1] |

| Ethylbenzene | Aromatic Hydrocarbon | 25 | 0.0043 | |

| o-Xylene | Aromatic Hydrocarbon | 25 | 0.0403 |

Note: The solubility of hydrocarbons in TEG is influenced by temperature and the presence of water. Generally, lower temperatures and higher pressures increase the solubility of gaseous hydrocarbons. The presence of water in TEG tends to decrease the solubility of hydrocarbons.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments to determine the solubility of organic compounds in this compound.

Shake-Flask Method for Equilibrium Solubility

This is a widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation concentration of a solid organic compound in TEG at a specific temperature.

Materials:

-

The solid organic compound of interest (solute)

-

This compound (solvent)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid organic compound to a known volume of TEG in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To completely separate the solid from the liquid phase, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of the organic compound in the same solvent with known concentrations.

-

Inject the standard solutions into the HPLC or GC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the instrument and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the solute in the saturated TEG solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visual Method for Determining Miscibility

This is a simpler, qualitative method to determine if a liquid organic compound is miscible with TEG.

Objective: To qualitatively assess whether a liquid organic compound is miscible with TEG at a specific temperature.

Materials:

-

The liquid organic compound of interest

-

This compound

-

Graduated cylinders or test tubes with stoppers

Procedure:

-

Measure equal volumes of the liquid organic compound and TEG into a graduated cylinder or test tube.

-

Stopper the container and invert it several times to ensure thorough mixing.

-

Allow the mixture to stand undisturbed for a few minutes.

-

Observe the mixture for the presence of a single, clear phase or two distinct layers.

-

Miscible: If a single, homogeneous phase is observed, the two liquids are miscible.

-

Immiscible or Partially Miscible: If two distinct layers form, the liquids are immiscible or partially miscible.

-

Signaling Pathways and Advanced Applications

The term "signaling pathway" in the context of a solvent like this compound is unconventional in traditional biological or chemical terminology. TEG itself is not known to directly participate in or mediate signaling pathways in the same way that signaling molecules or catalysts do. However, its unique solvent properties play a crucial indirect role in the development of materials and systems that are used in sensing and signaling applications, particularly in the field of nanotechnology.

Role in Nanoparticle and Quantum Dot Synthesis for Sensing

This compound and its derivatives, such as polyethylene glycol (PEG), are often used as solvents or stabilizing agents in the synthesis of nanoparticles and quantum dots. These nanomaterials can then be functionalized to act as highly sensitive and selective sensors for various analytes. The solubility of precursors and the ability of TEG to control particle growth are critical in this process. The resulting nanoparticles can be designed to produce a detectable signal (e.g., a change in fluorescence) upon binding to a target molecule, thus forming the basis of a sensing platform.

The following diagram illustrates the general workflow of how TEG's solvent properties contribute to the creation of a nanoparticle-based sensor.

Logical Relationship in Solubility Testing

The process of determining the solubility of an organic compound follows a logical progression of steps, from initial qualitative assessment to precise quantitative measurement. The following diagram outlines this logical workflow.

References

Tetraethylene Glycol as a Non-Aqueous Solvent in Electrochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetraethylene glycol (TEG) as a versatile non-aqueous solvent for electrochemical applications. Its unique properties make it a compelling choice for researchers in various fields, including battery technology, sensor development, and pharmaceutical analysis. This document details its physicochemical characteristics, electrochemical behavior, and practical experimental protocols.

Core Physicochemical Properties of this compound

This compound is a transparent, colorless, and practically odorless liquid.[1] It is a member of the polyethylene glycol family and is completely miscible with water and many organic solvents.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C8H18O5 | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| Boiling Point | 327-330 °C | |

| Melting Point | -4.1 °C | |

| Density | 1.124 - 1.126 g/cm³ at 20 °C | |

| Viscosity | 58.3 - 61.9 mPa·s at 20 °C | |

| Dielectric Constant | 15.7 | |

| Flash Point | 202 - 204 °C (Cleveland Open Cup) | |

| Refractive Index | 1.458 - 1.460 at 20 °C | |

| Vapor Pressure | <0.01 mmHg at 20 °C |

Electrochemical Properties and Applications

TEG's high boiling point, low volatility, and moderate dielectric constant make it a suitable solvent for a variety of electrochemical systems. Its ether linkages can solvate cations, facilitating the dissolution of various salts to form conductive electrolyte solutions.

Electrochemical Window

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, defining the potential range within which the electrolyte is neither oxidized nor reduced. For TEG-based electrolytes, the ESW is influenced by the choice of salt and electrode material. For instance, a gel polymer electrolyte based on poly(tetra ethylene glycol diacrylate) has been shown to have good electrochemical stability up to 4.5 V versus Li/Li+. This wide potential window makes TEG and its derivatives suitable for use in high-voltage applications such as lithium-ion batteries.

Ionic Conductivity

The ionic conductivity of TEG-based electrolytes is dependent on the nature of the dissolved salt, its concentration, and the temperature. The relatively high viscosity of TEG can be a limiting factor for achieving high ionic conductivity. However, this can be mitigated by mixing TEG with lower viscosity co-solvents. For example, in a mixed electrolyte system for lithium-sulfur batteries, the highest ionic conductivity was achieved with a mixture of tetra(ethylene glycol) dimethyl ether (TEGDME) and 1,3-dioxolane (DOXL), where DOXL effectively reduces the viscosity of the medium. A gel polymer electrolyte containing 1.1 M LiPF6 in a mixture of carbonates and 5 vol.% tetra (ethylene glycol) diacrylate exhibited an ionic conductivity of approximately 6.34 × 10⁻³ S/cm at 20°C.

The relationship between molar conductivity (Λ) and viscosity (η) can be visualized using a Walden plot, which helps in classifying the ionicity of electrolytes.

Applications in Electrochemical Systems

-

Batteries: TEG and its derivatives, particularly this compound dimethyl ether (TEGDME), have been extensively studied as non-flammable and stable electrolytes for rechargeable lithium batteries. Their low volatility and high flash point contribute to the safety of the battery. For instance, a Li/LiCF3SO3-TEGDME/LiFePO4 cell has demonstrated promising cycling performance.

-

Electrochemical Sensors: TEG can be used as a solvent in the synthesis of materials for electrochemical sensors. For example, nitrogen-doped carbon quantum dots synthesized in a mixed solvent of TEG and water have been used for the detection of phenolic compounds. In the context of drug development, electrochemical sensors offer a rapid and sensitive method for the determination of pharmaceutical compounds. TEG can also serve as a component of the immobilization matrix in amperometric biosensors.

-

Drug Delivery: The electrochemical monitoring of drug release from delivery systems is a key area of research for drug development professionals. While not directly a solvent for the final formulation, TEG derivatives are used in the synthesis of nanoparticles for pH-sensitive and redox-responsive drug delivery systems for cancer treatment.

Experimental Protocols

This section provides detailed methodologies for key electrochemical experiments using TEG as a non-aqueous solvent.

Preparation of TEG-Based Electrolytes

Objective: To prepare a non-aqueous electrolyte solution using TEG as the solvent and a suitable lithium salt.

Materials:

-

This compound (TEG), anhydrous grade

-

Lithium salt (e.g., LiClO4, LiPF6, LiTFSI), battery grade

-

Anhydrous co-solvent (optional, e.g., acetonitrile, dimethyl carbonate)

-

Inert atmosphere glovebox (e.g., argon-filled)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Purification: Ensure TEG is of high purity and anhydrous. If necessary, dry the solvent using molecular sieves (3Å or 4Å) for at least 24 hours prior to use. The water content should be minimized, as it can significantly affect electrochemical performance.

-

Glovebox Environment: Perform all subsequent steps inside an inert atmosphere glovebox with low oxygen and water levels (<1 ppm).

-

Salt Drying: Dry the lithium salt under vacuum at an appropriate temperature (e.g., 80-120 °C for LiClO4) for several hours to remove any residual moisture.

-

Dissolution:

-

Accurately weigh the desired amount of the dried lithium salt.

-

Transfer the salt to a volumetric flask.

-

Add a small amount of anhydrous TEG (and co-solvent, if used) to dissolve the salt.

-

Use a magnetic stirrer to facilitate dissolution. Gentle heating may be applied if necessary, but ensure the temperature does not degrade the salt or solvent.

-

Once the salt is completely dissolved, add TEG (and co-solvent) to the mark on the volumetric flask.

-

Stopper the flask and mix the solution thoroughly.

-

-

Storage: Store the prepared electrolyte solution in a tightly sealed container inside the glovebox to prevent contamination.

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical behavior of an analyte in a TEG-based electrolyte, including determining its redox potentials and assessing the reversibility of electron transfer processes.

Materials:

-

Potentiostat/Galvanostat

-

Electrochemical cell (three-electrode setup)

-

Working electrode (e.g., glassy carbon, platinum, or gold disk electrode)

-

Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)

-

Counter electrode (e.g., platinum wire or mesh)

-

TEG-based electrolyte solution

-

Analyte of interest (e.g., ferrocene for calibration)

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and then with the solvent being used (TEG or a suitable cleaning solvent).

-

Dry the electrode completely before introducing it into the glovebox.

-

-

Cell Assembly:

-

Assemble the three-electrode cell inside the glovebox.

-

Add the TEG-based electrolyte solution to the cell.

-

If studying a specific analyte, add it to the electrolyte solution at a known concentration (typically 1-10 mM).

-

Ensure the electrodes are properly immersed in the solution and that the reference electrode tip is close to the working electrode.

-

-

Deaeration: Bubble the electrolyte solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

CV Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the CV parameters:

-

Initial and Final Potentials: Define a potential window that is wide enough to observe the redox events of interest but within the electrochemical stability window of the TEG electrolyte.

-

Switching Potential: The potential at which the scan direction is reversed.

-

Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer.

-

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).

-

Calculate the formal potential (E°') as (Epa + Epc) / 2.

-

Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.

-

Analyze the ratio of peak currents (ipa/ipc), which should be close to 1 for a reversible process.

-

Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the interfacial and bulk properties of an electrochemical system using a TEG-based electrolyte, such as charge transfer resistance and double-layer capacitance.

Materials:

-

Potentiostat/Galvanostat with EIS capability

-

Electrochemical cell (two- or three-electrode setup)

-

Working, reference, and counter electrodes (as for CV)

-

TEG-based electrolyte solution

Procedure:

-

Cell Setup: Prepare and assemble the electrochemical cell as described for cyclic voltammetry.

-

EIS Measurement:

-

Set the DC potential at which the impedance will be measured. This is often the open-circuit potential (OCP) or a potential at which a specific faradaic reaction occurs.

-

Set the AC potential amplitude (perturbation signal), typically a small value like 5-10 mV to ensure a linear response.

-

Define the frequency range for the measurement, for example, from 100 kHz down to 0.1 Hz.

-

Run the EIS experiment.

-

-

Data Analysis:

-

The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

-

Model the impedance data using an equivalent electrical circuit. A common starting point is the Randles circuit, which includes the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge-transfer resistance (Rct).

-

Fit the experimental data to the equivalent circuit model to extract the values of the circuit elements. These values provide insights into the physical and chemical processes occurring in the electrochemical cell.

-

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the prepared TEG-based electrolyte.

Materials:

-

Conductivity meter with a suitable conductivity cell (probe)

-

TEG-based electrolyte solution

-

Standard conductivity solutions for calibration (e.g., KCl solutions)

-

Thermostatic bath to control the temperature

Procedure:

-

Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.

-

Temperature Control: Place the TEG-based electrolyte solution in a thermostatically controlled bath to maintain a constant and known temperature, as conductivity is highly temperature-dependent.

-

Measurement:

-

Immerse the conductivity probe into the electrolyte solution.

-

Ensure there are no air bubbles on the electrode surfaces.

-

Allow the reading to stabilize and record the conductivity value.

-

It is good practice to measure at multiple frequencies and extrapolate to infinite frequency to minimize electrode polarization effects, although modern conductivity meters often automate this process.

-

-

Calculation: The conductivity (σ) is calculated from the measured resistance (R) and the cell constant (Kcell) of the conductivity probe (σ = Kcell / R). Most modern instruments display the conductivity directly.

Visualizations

Logical Workflow for Electrochemical Drug Analysis

Caption: Workflow for electrochemical analysis of pharmaceuticals using a TEG-based solvent system.

Ion Transport in TEG-Based Electrolyte

Caption: Schematic of ion movement within a TEG-based electrolyte in an electrochemical cell.

Conclusion

This compound presents a compelling option as a non-aqueous solvent in various electrochemical applications, particularly where high thermal stability and safety are paramount. Its utility in lithium-ion batteries and electrochemical sensors, including those relevant to the pharmaceutical industry, is well-documented. While its viscosity can pose a challenge to achieving very high ionic conductivities, this can be addressed through the use of co-solvents or by operating at elevated temperatures. The detailed experimental protocols provided in this guide offer a starting point for researchers looking to explore the potential of TEG in their own electrochemical systems. As research continues, the applications of TEG and its derivatives in electrochemistry are expected to expand, offering new possibilities for energy storage and analytical sciences.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetraethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Tetraethylene glycol (TEG), a member of the polyethylene glycol (PEG) family, is a stable, high-boiling point liquid utilized in a variety of industrial and pharmaceutical applications.[1] Its utility in drug development, often as a solvent or plasticizer, necessitates a thorough understanding of its thermal stability and decomposition profile to ensure product quality, safety, and regulatory compliance.[2] This technical guide provides a comprehensive overview of the thermal behavior of TEG, including its decomposition pathways, influencing factors, and the analytical techniques used for its characterization.

Thermal Stability Profile

This compound is generally considered a thermally stable compound under standard conditions.[3][4][5] However, its stability is significantly influenced by the surrounding atmosphere and temperature. Key physical properties related to its thermal stability are summarized in Table 1. A notable indicator of its thermal limits is the "Onset of Initial Decomposition," which has been reported to be 240°C.

Table 1: Physical Properties of this compound Related to Thermal Stability

| Property | Value | Reference(s) |

| Boiling Point | 327.3 °C at 1013 hPa | |

| Flash Point | 182 °C at 1013 hPa | |

| Auto-ignition Temperature | 349 °C at 1013 hPa | |

| Onset of Initial Decomposition | 240 °C |

Factors Influencing Thermal Decomposition

The thermal degradation of this compound is not solely dependent on temperature; other environmental factors play a crucial role.

-

Atmosphere: TEG exhibits different stability profiles in inert versus oxidative environments. It is stable in a nitrogen atmosphere but undergoes decomposition in the presence of dry air.

-

Moisture: The presence of water vapor has been shown to reduce the rate of thermal degradation in air.

-

Catalysts: Certain metal salts can influence the decomposition rate. Copper acetate and ferric chloride have been found to inhibit degradation, while nickel sulfate acts as an accelerator.

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound can proceed through various pathways, yielding a range of degradation products. The complexity of the product profile depends on the conditions, particularly the presence of oxygen.

In an oxidative environment (e.g., dry air), the decomposition of TEG can lead to the formation of smaller ethylene glycol oligomers, as well as their formate esters and formic acid. The primary decomposition product, however, has been observed to be of a higher molecular weight than TEG itself, suggesting that polymerization or condensation reactions also occur.

In the related compound, triethylene glycol (TEG), thermal degradation can lead to the formation of monoethylene glycol (MEG) and diethylene glycol (DEG). It is plausible that similar breakdown pathways exist for this compound. The presence of oxygen can also lead to the formation of organic acids. Under high temperatures, the release of irritating and toxic gases and vapors is also a possibility.

A simplified logical relationship for the factors influencing TEG decomposition is illustrated in the diagram below.

Caption: Logical diagram of factors promoting or maintaining the thermal stability of TEG.

Experimental Analysis of Thermal Stability and Decomposition

A suite of analytical techniques is employed to characterize the thermal properties of this compound. The general workflow for such an analysis is depicted below.

Caption: A typical experimental workflow for the thermal analysis of TEG.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere.

Experimental Protocol (General):

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with the desired gas (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant flow rate.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Analysis: The resulting data of mass loss versus temperature is analyzed to determine the onset of decomposition and the temperature ranges of different decomposition stages. For kinetic analysis, multiple experiments at different heating rates are typically performed.

Differential Scanning Calorimetry (DSC)